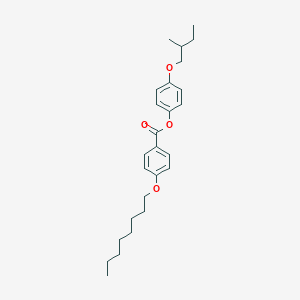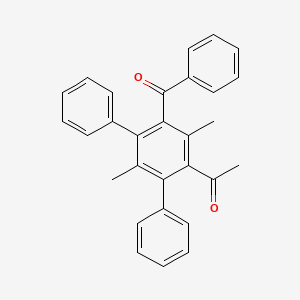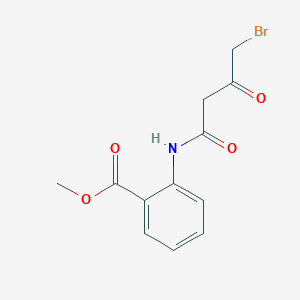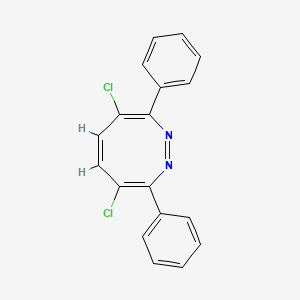methanolate CAS No. 81890-04-2](/img/no-structure.png)
[5-Diazonio-2-(methylsulfanyl)-4H-imidazol-4-ylidene](ethoxy)methanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Diazonio-2-(methylsulfanyl)-4H-imidazol-4-ylidenemethanolate is a chemical compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of various functional groups through substitution reactions. The unique structure of this compound, featuring a diazonium group attached to an imidazole ring, makes it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Diazonio-2-(methylsulfanyl)-4H-imidazol-4-ylidenemethanolate typically involves the diazotization of an aromatic amine. The process begins with the treatment of an aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) to form the diazonium salt. The reaction is carried out at low temperatures to stabilize the diazonium ion .
Industrial Production Methods
Industrial production of diazonium salts, including 5-Diazonio-2-(methylsulfanyl)-4H-imidazol-4-ylidenemethanolate, often involves continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pH, which are crucial for the stability of diazonium salts.
Análisis De Reacciones Químicas
Types of Reactions
5-Diazonio-2-(methylsulfanyl)-4H-imidazol-4-ylidenemethanolate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, cyanides, and hydroxides, through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride, copper(I) bromide, and copper(I) cyanide for Sandmeyer reactions.
Coupling Reactions: Phenols and aromatic amines are typical coupling partners, often in the presence of a base.
Reduction Reactions: Reducing agents such as sodium sulfite or hypophosphorous acid are used.
Major Products Formed
Substitution Reactions: Aryl halides, aryl cyanides, and phenols.
Coupling Reactions: Azo compounds.
Reduction Reactions: Aromatic amines.
Aplicaciones Científicas De Investigación
5-Diazonio-2-(methylsulfanyl)-4H-imidazol-4-ylidenemethanolate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-Diazonio-2-(methylsulfanyl)-4H-imidazol-4-ylidenemethanolate primarily involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various substitution reactions, where the nitrogen group is replaced by different nucleophiles. This reactivity is harnessed in organic synthesis to introduce a wide range of functional groups into aromatic compounds .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Diazonio-2-ethoxy-4H-imidazol-4-ylidenemethanolate
- 2-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanol hydroiodide
Uniqueness
5-Diazonio-2-(methylsulfanyl)-4H-imidazol-4-ylidenemethanolate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct reactivity and stability compared to other diazonium salts. This uniqueness makes it particularly valuable in specialized synthetic applications and research.
Propiedades
| 81890-04-2 | |
Fórmula molecular |
C7H8N4O2S |
Peso molecular |
212.23 g/mol |
Nombre IUPAC |
ethyl 5-diazo-2-methylsulfanylimidazole-4-carboxylate |
InChI |
InChI=1S/C7H8N4O2S/c1-3-13-6(12)4-5(11-8)10-7(9-4)14-2/h3H2,1-2H3 |
Clave InChI |
OEFJIUATYPNBEE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=NC1=[N+]=[N-])SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14423361.png)

![1-(Decyloxy)-4-[(6-methoxyhex-4-YN-1-YL)oxy]benzene](/img/structure/B14423374.png)



![Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate](/img/structure/B14423419.png)

![1-[(Benzenesulfonyl)methyl]-4-fluoro-2-nitrobenzene](/img/structure/B14423435.png)
